molecular formula C6H3BrN2O4 B1377166 6-Bromo-5-nitropyridine-2-carboxylic acid CAS No. 1211578-33-4

6-Bromo-5-nitropyridine-2-carboxylic acid

Cat. No. B1377166
M. Wt: 247 g/mol
InChI Key: RWDVNWYGZAUUDG-UHFFFAOYSA-N
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Description

6-Bromo-5-nitropyridine-2-carboxylic acid is a chemical compound that plays an important role as a synthetic intermediate . It has a molecular weight of 247 .


Synthesis Analysis

The synthesis of nitropyridines, which are related to 6-Bromo-5-nitropyridine-2-carboxylic acid, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction yields the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The IUPAC name for 6-Bromo-5-nitropyridine-2-carboxylic acid is 6-bromo-5-nitro-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C6H3BrN2O4/c7-5-4 (9 (12)13)2-1-3 (8-5)6 (10)11/h1-2H, (H,10,11) .


Chemical Reactions Analysis

Nitropyridines, including 6-Bromo-5-nitropyridine-2-carboxylic acid, undergo various reactions. For instance, 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .


Physical And Chemical Properties Analysis

6-Bromo-5-nitropyridine-2-carboxylic acid is soluble in dimethyl sulfoxide .

Scientific Research Applications

  • Synthetic Intermediate

    • Field : Organic Chemistry
    • Application : Nitropyridines, including 5-Nitropyridine-2-carboxylic acid, play an important role as synthetic intermediates .
    • Method : The exact method of application can vary depending on the specific synthesis pathway. Generally, these compounds are used in reactions as intermediates to produce other complex organic compounds .
    • Results : The outcomes of these reactions can vary widely, as they are dependent on the specific compounds being synthesized .
  • Suzuki-Miyaura Coupling

    • Field : Organic Chemistry
    • Application : 2-Bromo-5-nitropyridine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
    • Method : This involves a palladium-catalyzed cross-coupling reaction of the bromo-nitropyridine with the boronic acid ester under microwave irradiation .
    • Results : The result is the formation of boc-protected (piperazin-1-ylmethyl)biaryls .
  • Synthesis of 2-Pyridyl Analogs

    • Field : Organic Chemistry
    • Application : 2-Bromo-5-nitropyridine has also been used in the synthesis of 2-pyridyl analogs .
    • Method : The exact method of application can vary depending on the specific synthesis pathway. Generally, these compounds are used in reactions as intermediates to produce other complex organic compounds .
    • Results : The outcomes of these reactions can vary widely, as they are dependent on the specific compounds being synthesized .

Safety And Hazards

This compound should be stored in a cool, dry place in a tightly closed container. It should be kept away from oxidizing agents for safety . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of 6-Bromo-5-nitropyridine-2-carboxylic acid research could involve further exploration of its synthesis and reactions. For instance, the synthesis of 2-substituted-5-nitro-pyridines from 5-nitropyridine-2-sulfonic acid could be studied in more detail .

properties

IUPAC Name

6-bromo-5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDVNWYGZAUUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271456
Record name 6-Bromo-5-nitro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-nitropyridine-2-carboxylic acid

CAS RN

1211578-33-4
Record name 6-Bromo-5-nitro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211578-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-nitro-2-pyridinecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID201271456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-5-nitropyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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